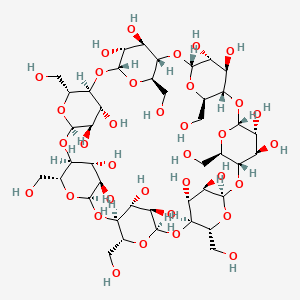

beta-CYCLODEXTRIN

説明

Beta-Cyclodextrin: is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. It is derived from starch and has a unique toroidal structure with a hydrophobic inner cavity and a hydrophilic outer surface . This structure allows this compound to form inclusion complexes with various guest molecules, making it valuable in numerous applications.

準備方法

Synthetic Routes and Reaction Conditions: Beta-cyclodextrin is typically produced through the enzymatic degradation of starch using cyclodextrin glycosyltransferase (CGTase) and alpha-amylase . The process involves liquefying starch by heat treatment or using alpha-amylase, followed by the addition of CGTase to convert the starch into cyclodextrins .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic conversion of starch. The process is optimized to maximize yield and purity, often involving additional steps such as purification and crystallization to obtain high-quality this compound .

化学反応の分析

Types of Reactions: Beta-cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form inclusion complexes with a wide range of molecules through host-guest interactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like sodium periodate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxypropyl-beta-cyclodextrin, methylated this compound, and sulfobutyl ether this compound .

科学的研究の応用

Pharmaceutical Applications

Enhancing Drug Solubility and Bioavailability

One of the primary uses of β-CD in pharmaceuticals is to improve the solubility and bioavailability of poorly soluble drugs. By forming inclusion complexes with hydrophobic drug molecules, β-CD can significantly enhance their dissolution rates and therapeutic efficacy. For instance, studies have demonstrated that β-CD can increase the solubility of various non-steroidal anti-inflammatory drugs (NSAIDs), leading to improved absorption in biological systems .

Case Study: Bakuchiol Formulation

A study focused on the formulation of bakuchiol, a compound with limited oral bioavailability, utilized β-CD to create a self-microemulsifying formulation. The results showed that the inclusion complex significantly improved the drug's bioavailability compared to traditional formulations, achieving a 1.90-fold increase in maximum concentration (C_max) and a 1.73-fold increase in area under the curve (AUC) values in rats .

| Drug | Formulation Type | C_max (ng/mL) | AUC (h ng/mL) | Improvement Factor |

|---|---|---|---|---|

| Bakuchiol | SME with β-CD | 515.4 | 4327.2 | 1.90/1.73 |

Food Industry Applications

Stabilization of Flavors and Nutrients

In the food industry, β-CD is utilized for stabilizing flavors, vitamins, and other sensitive compounds. Its ability to encapsulate volatile substances helps protect them from degradation due to environmental factors like light and oxygen . This application is particularly important for enhancing the shelf life and quality of food products.

Case Study: Garlic Oil Inclusion Complex

Research has shown that garlic oil can be effectively encapsulated using β-CD to enhance its stability and bioavailability. The inclusion complex formed between garlic oil and β-CD not only improved the oil's solubility but also preserved its antioxidant properties .

Cosmetic Applications

Controlled Release of Fragrances

In cosmetics, β-CD is employed to control the release of fragrances and other active ingredients in products such as perfumes and lotions. This controlled release mechanism helps maintain the desired scent over time while minimizing volatility .

Case Study: Fragrance Stability

A study demonstrated that incorporating β-CD into cosmetic formulations significantly improved fragrance stability and reduced odor volatility, enhancing user experience and product longevity .

Textile Industry Applications

Odor Control and Fabric Treatment

β-CD is also used in the textile industry for odor control and fabric treatment applications. By encapsulating odor-causing compounds within its structure, β-CD can effectively neutralize unpleasant smells from textiles .

| Application | Effectiveness |

|---|---|

| Odor Neutralization | Significant reduction in odor intensity |

| Fabric Treatment | Enhanced durability and performance |

Nanotechnology Applications

Nanocarriers for Drug Delivery

In nanotechnology, β-CD serves as a building block for creating nanocarriers such as nanoparticles and nanosponges. These structures are designed for targeted drug delivery systems that improve therapeutic outcomes by enhancing drug solubility and stability while allowing for controlled release profiles .

作用機序

Beta-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic inner cavity of this compound encapsulates hydrophobic molecules, while the hydrophilic outer surface maintains solubility in aqueous environments . This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules .

類似化合物との比較

Alpha-Cyclodextrin: Composed of six glucose units, has a smaller cavity size compared to beta-cyclodextrin.

Gamma-Cyclodextrin: Composed of eight glucose units, has a larger cavity size compared to this compound.

Uniqueness of this compound: this compound is the most commonly used natural cyclodextrin due to its optimal cavity size, which allows it to form stable inclusion complexes with a wide range of guest molecules . Its ease of production and relatively low cost also contribute to its widespread use .

生物活性

Beta-cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. It has gained significant attention in pharmaceutical and biomedical applications due to its unique ability to form inclusion complexes with various guest molecules, enhancing their solubility, stability, and bioavailability. This article explores the biological activity of β-CD, including its pharmacological effects, case studies, and detailed research findings.

The biological activity of β-CD primarily arises from its ability to encapsulate hydrophobic compounds within its hydrophobic cavity. This property allows β-CD to improve the solubility and stability of poorly soluble drugs, leading to enhanced therapeutic efficacy. The following mechanisms have been identified:

- Inclusion Complex Formation : β-CD can form stable complexes with drugs, which can alter their pharmacokinetics and pharmacodynamics.

- Enhanced Bioavailability : By increasing the solubility of drugs, β-CD can significantly improve their absorption in biological systems.

- Protection Against Degradation : β-CD can shield sensitive compounds from environmental factors such as light and oxygen, thereby prolonging their shelf life.

2.1 Antioxidant Activity

Recent studies have demonstrated that β-CD enhances the antioxidant activity of various compounds. For instance, a study involving the complexation of rutin with β-CD showed a significant increase in antioxidant capacity compared to rutin alone. The interaction energy between rutin and β-CD was calculated to confirm the formation of the inclusion complex, which exhibited improved free radical scavenging activities (Table 1) .

| Compound | EC50 (µg/mL) | Antioxidant Activity |

|---|---|---|

| Rutin | 25 | Baseline |

| Rutin-β-CD Complex | 10 | Enhanced |

2.2 Antimicrobial Activity

β-CD has been utilized in various antimicrobial applications. A study reported that β-CD complexes with antifungal agents like ketoconazole showed improved retention rates and enhanced antimicrobial efficacy (Table 2) .

| Drug | Retention Rate (%) | Activity Improvement |

|---|---|---|

| Ketoconazole | 48.4 | Significant |

| Piroxicam | 58.4 | Significant |

3.1 Veterinary Applications

A comprehensive review highlighted the use of β-CD in veterinary medicine, particularly in improving the efficacy of antibiotics like enrofloxacin. The study noted a 916-fold increase in solubility when enrofloxacin was complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD), demonstrating substantial improvements in therapeutic outcomes .

3.2 COVID-19 Treatment

β-CD has also been explored as a vehicle for drug delivery in COVID-19 treatments. Specifically, sodium this compound (SBECD) is included in formulations like remdesivir to enhance drug solubility and bioavailability .

4.1 Drug Delivery Systems

Research indicates that β-CD can be effectively used as a drug delivery matrix when combined with polymers such as lignin. The resulting composites exhibited controlled drug release profiles that fit well into kinetic models, suggesting potential for sustained therapeutic effects .

4.2 In Vivo Studies

In vivo studies have shown that complexing drugs with β-CD can lead to better absorption profiles compared to uncomplexed drugs. For example, one study administered DA (an aromatic diamidene) either alone or as a complex with β-CD in Wistar rats and observed significant differences in plasma concentrations over time .

5. Conclusion

This compound exhibits remarkable biological activity through its ability to form inclusion complexes that enhance the solubility, stability, and efficacy of various pharmaceutical compounds. Its applications span multiple fields including veterinary medicine and drug delivery systems for human diseases like COVID-19. Future research should focus on optimizing these complexes for specific therapeutic applications and exploring new formulations that leverage the unique properties of β-CD.

特性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGYBXFWUBPSRW-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6H10O5)7, C42H70O35 | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79647-56-6 | |

| Record name | Poly(β-cyclodextrin) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79647-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020358 | |

| Record name | beta-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1135.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Virtually odourless white or almost white crystalline solid, White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS] | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | beta-Cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7585-39-9 | |

| Record name | β-Cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7585-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betadex [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007585399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betadex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptapentylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETADEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV039JZZ3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。